Cas no 885-77-8 (4,4'-Dimethylbenzhydrol)

4,4'-Dimethylbenzhydrol structure
4,4'-Dimethylbenzhydrol structure
Product Name:4,4'-Dimethylbenzhydrol
كاس عدد:885-77-8
وسط:C15H16O
ميغاواط:212.286944389343
MDL:MFCD00017216
CID:83179
PubChem ID:354335389
Update Time:2025-06-20

4,4'-Dimethylbenzhydrol الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4,4'-Dimethylbenzhydrol
    • Bis(p-tolyl) carbinol~4,4-Dimethyldiphenylmethanol
    • bis(4-methylphenyl)methanol
    • 4,4'-Dimethyldiphenylmethanol
    • Di-p-tolylmethanol
    • Di-p-tolylcarbinol
    • NSC 129834
    • XA 100
    • RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • Benzenemethanol, 4-methyl-.alpha.-(4-methylphenyl)-
    • Benzhydrol, 4,4'-dimethyl-
    • dip-tolylmethanol
    • Di(p-tolyl)methanol
    • NSC129834
    • Bis(p-tolyl) carbinol
    • 4,4'-ditolyl carbinol
    • Di-(4-tolyl)-methanol
    • Benzhydrol,4'-dimethyl-
    • 4,4'-dimethyl benzhydrol
    • 4,4'- dimethylbenzhydrol
    • bis(4-methylphenyl)carbinol
    • [bis(4-methylphenyl)]methanol
    • Bis(4-methylphenyl)metha
    • 4-Methyl-α-(4-methylphenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dimethyl- (6CI, 7CI, 8CI)
    • 4,4′-Dimethylbenzhydrol
    • Bis(4-tolyl)methanol
    • 4,4-dimethylbenzhydrol
    • 4,4''-Dimethylbenzhydrol
    • DB-057084
    • MFCD00017216
    • D5460
    • NSC-129834
    • BS-23189
    • Bis(4-methylphenyl)methanol #
    • diphenylcarbinol, 4,4'-dimethyl-
    • DTXSID60299377
    • SCHEMBL96180
    • D90395
    • AC-13530
    • Benzenemethanol, 4-methyl-alpha-(4-methylphenyl)-
    • 885-77-8
    • AKOS003584069
    • CS-0206282
    • DTXCID10250514
    • MDL: MFCD00017216
    • نواة داخلي: 1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
    • مفتاح Inchi: RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • ابتسامات: OC(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • برن: 1874128

حساب السمة

  • نوعية دقيقة: 212.12000
  • النظائر كتلة واحدة: 212.12
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 2
  • تعقيدات: 176
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.5
  • طوبولوجي سطح القطب: 20.2
  • تهمة السطحية: 0
  • tautomeric العد: none

الخصائص التجريبية

  • اللون / الشكل: 未确定
  • كثيف: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 69.0 to 73.0 deg-C
  • نقطة الغليان: 352.7°C at 760 mmHg
  • نقطة الوميض: 149.2°C
  • انكسار: 1.583
  • الذوبان: Very 微溶 (0.3 g/L) (25 ºC),
  • معامل توزيع المياه: Insoluble in water.
  • بسا: 20.23000
  • لوغب: 3.38510
  • لامدا ماكس: 472(H2SO4 aq.)(lit.)
  • الذوبان: 未确定

4,4'-Dimethylbenzhydrol أمن المعلومات

  • تعليمات السلامة: S22-S24/25
  • مستوى الخطر:IRRITANT

4,4'-Dimethylbenzhydrol بيانات الجمارك

  • رمز النظام المنسق:2902909090
  • بيانات الجمارك:

    中国海关编码:

    2902909090

    概述:

    2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%

    申报要素:

    品名, 成分含量

    Summary:

    2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%

4,4'-Dimethylbenzhydrol الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Fluorochem
018608-1g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
1g
£27.00 2022-03-01
Fluorochem
018608-5g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
5g
£128.00 2022-03-01
Fluorochem
018608-25g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
25g
£512.00 2022-03-01
TRC
D477088-10mg
4,4'-Dimethylbenzhydrol
885-77-8
10mg
$ 50.00 2022-06-05
TRC
D477088-50mg
4,4'-Dimethylbenzhydrol
885-77-8
50mg
$ 65.00 2022-06-05
TRC
D477088-100mg
4,4'-Dimethylbenzhydrol
885-77-8
100mg
$ 80.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5460-5g
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
5g
¥990.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5460-1g
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
1g
¥290.0 2022-06-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821325-1g
4,4'-Dimethylbenzhydrol
885-77-8 ≥98%
1g
349.20 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZF716-200mg
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
200mg
¥180.0 2022-02-28

4,4'-Dimethylbenzhydrol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, reflux
المراجع
Preparation of Thietane Derivatives through Domino Photochemical Norrish-Type-II/thia-Paterno-Buchi Reactions
Lapuh, Maria I.; Cormier, Gabriel; Chergui, Slimane; Aitken, David J. ; Boddaert, Thomas, Organic Letters, 2022, 24(45), 8375-8380

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, rt
المراجع
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Methylphenylsilane Catalysts: 2640871-89-0 Solvents: Toluene ;  18 h, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
المراجع
Homoleptic Cobalt(II) Phenoxyimine Complexes for Hydrosilylation of Aldehydes and Ketones without Base Activation of Cobalt(II)
Matsubara, Kouki ; Mitsuyama, Tomoaki; Shin, Sayaka; Hori, Momoko; Ishikawa, Ryuta ; et al, Organometallics, 2021, 40(9), 1379-1387

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 h, 80 °C
المراجع
The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos
White, James R.; Price, Gareth J.; Plucinski, Pawel K.; Frost, Christopher G., Tetrahedron Letters, 2009, 50(52), 7365-7368

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
المراجع
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 20 h, rt
1.2 Reagents: Diethyl ether ;  rt
المراجع
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: 2138478-93-8 Solvents: Isopropanol ;  10 min, 40 °C
1.2 40 °C → 80 °C; 2 h, 80 °C
المراجع
Aryl appended neutral and cationic half-sandwich ruthenium(II)-NHC complexes: synthesis, characterisation and catalytic applications
Viji, Mambattakkara; Tyagi, Nidhi; Naithani, Neeraj; Ramaiah, Danaboyina, New Journal of Chemistry, 2017, 41(21), 12736-12745

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Borate(1-), tetraethoxy-, sodium (1:1) ,  (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]dihydroiron Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
المراجع
Iron Dihydride Complex as the Pre-catalyst for Efficient Hydrosilylation of Aldehydes and Ketones Under Visible Light Activation
Castro, Luis C. Misal; Bezier, David; Sortais, Jean-Baptiste; Darcel, Christophe, Advanced Synthesis & Catalysis, 2011, 353(8), 1279-1284

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-3,5-bis(1,1-dime… Solvents: Toluene ;  2 h, 90 - 100 °C
المراجع
Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation
Liao, Yuan-Xi; Hu, Qiao-Sheng, Journal of Organic Chemistry, 2010, 75(20), 6986-6989

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
المراجع
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, hydrogen, compd. with 1,1… ,  (SP-4-1)-[2-(Dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]etha… Solvents: Tetrahydrofuran ;  45 h, 1 atm, 60 °C
المراجع
Mild and homogeneous cobalt-catalyzed hydrogenation of C:C, C:O, and C:N bonds
Zhang, Guoqi; Scott, Brian L.; Hanson, Susan K., Angewandte Chemie, 2012, 51(48), 12102-12106

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Acetonitrile ;  2 h, rt
المراجع
Vanadium-catalyzed atmospheric oxidation of benzyl alcohols using water as solvent
Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; Yano, Shigenobu; Ueshima, Michio; et al, Chemistry Letters, 2011, 40(5), 495-497

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium borohydride
المراجع
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake
Pavia, Michael R.; Lobbestael, Sandra J.; Nugiel, David; Mayhugh, Daniel R.; Gregor, Vlad E.; et al, Journal of Medicinal Chemistry, 1992, 35(22), 4238-48

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
المراجع
Ethylene dications substituted with electron-donating groups
Ohwada, Tomohiko; Shudo, Koichi, Journal of Organic Chemistry, 1989, 54(22), 5227-37

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Water
المراجع
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide ;  48 h, 30 °C
1.2 Reagents: Water
المراجع
Light-induced reduction of aryl ketones and aldehydes via Meerwein-Ponndorf-Verley-type reaction with isopropanol under mild reaction conditions
Zhu, Yiwei; Wu, Zhimin; Guo, Hengchang, Sustainable Chemistry and Pharmacy, 2023, 36,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: 1,4-Dioxane ;  30 min, 110 °C; 110 °C → rt
1.2 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  6 - 10 h, 60 °C
1.3 Reagents: Water
المراجع
[Ir(COD)Cl]2/tris(2,4-di-t-butylphenyl)phosphite-catalyzed addition reactions of arylboronic acids with aldehydes
Liao, Yuan-Xi; Dong, Jie; Hu, Qiao-Sheng, Tetrahedron Letters, 2018, 59(16), 1548-1550

4,4'-Dimethylbenzhydrol Raw materials

4,4'-Dimethylbenzhydrol Preparation Products

4,4'-Dimethylbenzhydrol الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:885-77-8)4,4'-Dimethylbenzhydrol
رقم الطلب:A842713
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 06:57
الأسعار ($):487.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:885-77-8)4,4'-Dimethylbenzhydrol
A842713
نقاء:99%
كمية:25g
الأسعار ($):487.0